3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one
Description
The compound "3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one" is a heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused with a benzodioxole moiety and a dihydropyridazinone core substituted with a 3,5-dimethylphenyl group. The benzodioxole group enhances lipophilicity, which may improve membrane permeability, while the 3,5-dimethylphenyl substituent introduces steric bulk that could influence binding specificity. The dihydropyridazinone scaffold is less common in commercial drugs but has been explored in experimental compounds for its conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-12-7-13(2)9-15(8-12)25-6-5-16(26)19(23-25)21-22-20(24-29-21)14-3-4-17-18(10-14)28-11-27-17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHKSNPZIOJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Dihydropyridazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of "3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one" positions it as a candidate for drug discovery, particularly in neurological or anti-inflammatory pathways. Future studies should prioritize:
- ADMET profiling to assess solubility and metabolic stability.
- Target identification via kinase/phosphodiesterase screening.
- Comparative crystallography (using SHELX ) to resolve binding modes against oxadiazole-based herbicides.
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.
Overview of the Compound
This compound features several key structural elements:
- Benzodioxole Moiety : Known for its role in various biological activities.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
- Pyridazine Framework : Contributes to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Benzodioxole : Synthesized via cyclization of catechol with formaldehyde under acidic conditions.
- Synthesis of the Oxadiazole Ring : Achieved through the reaction of hydrazine with carboxylic acid derivatives followed by cyclization.
- Coupling Reactions : The benzodioxole and oxadiazole intermediates are coupled with a pyridazine derivative through nucleophilic substitution reactions.
The exact mechanism of action remains partially understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of multiple heterocyclic rings suggests potential modulation of biological pathways through binding to active sites or altering protein conformations.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives with similar structures showed potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Analogous compounds have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating that this compound may also possess similar activities .
Neuroprotective Effects
Preliminary studies suggest that compounds in this class may have neuroprotective effects by modulating pathways involved in neurodegeneration. This could be linked to their ability to influence oxidative stress responses and apoptosis pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
